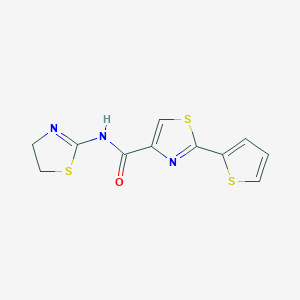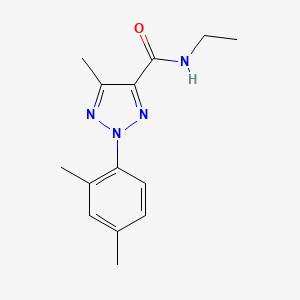
2-(2,4-dimethylphenyl)-N-ethyl-5-methyltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenyl)-N-ethyl-5-methyltriazole-4-carboxamide, also known as DMEMT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMEMT is a triazole derivative that exhibits a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Wirkmechanismus
2-(2,4-dimethylphenyl)-N-ethyl-5-methyltriazole-4-carboxamide is believed to exert its effects through the inhibition of various enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, antiproliferative, and pro-apoptotic effects. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to a decrease in cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethylphenyl)-N-ethyl-5-methyltriazole-4-carboxamide has several advantages for use in laboratory experiments, including its ability to inhibit various enzymes and signaling pathways, as well as its antiproliferative and pro-apoptotic effects. However, this compound also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dimethylphenyl)-N-ethyl-5-methyltriazole-4-carboxamide, including further studies on its mechanism of action, toxicity, and potential applications in cancer research. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity. Finally, research could also explore the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound for use in scientific research, with potential applications in a variety of fields, including biochemistry, pharmacology, and toxicology. This compound exhibits a variety of biochemical and physiological effects, including anti-inflammatory, antiproliferative, and pro-apoptotic effects, making it a promising candidate for further research. While this compound has some limitations, such as its potential toxicity, further research could lead to the development of new derivatives with improved efficacy and reduced toxicity, as well as new applications in the treatment of various diseases.
Synthesemethoden
2-(2,4-dimethylphenyl)-N-ethyl-5-methyltriazole-4-carboxamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the addition of methyl isocyanate and subsequent cyclization. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenyl)-N-ethyl-5-methyltriazole-4-carboxamide has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. This compound has been shown to exhibit inhibitory effects on various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, this compound has been shown to exhibit antiproliferative effects on cancer cells, making it a promising candidate for cancer research.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-N-ethyl-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-5-15-14(19)13-11(4)16-18(17-13)12-7-6-9(2)8-10(12)3/h6-8H,5H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNCXBSUAOQTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(N=C1C)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
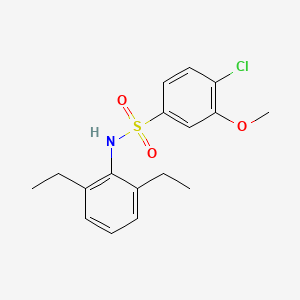
![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)
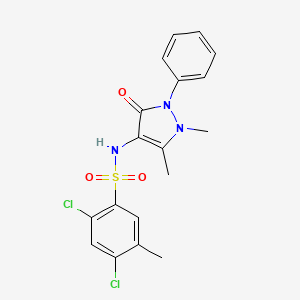
![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)
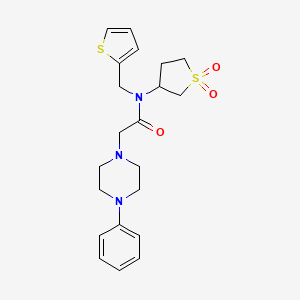
![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)

![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
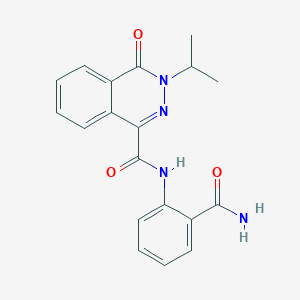
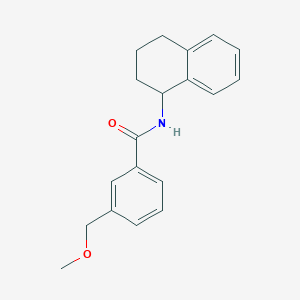
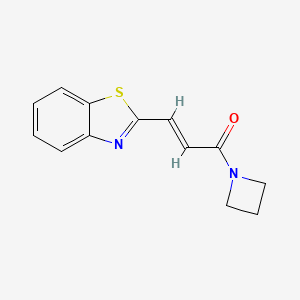
![2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454291.png)
